molecular formula C7H5F2NO3 B1427876 3-(Difluoromethoxy)picolinic acid CAS No. 1211541-12-6

3-(Difluoromethoxy)picolinic acid

Cat. No. B1427876
CAS RN: 1211541-12-6
M. Wt: 189.12 g/mol
InChI Key: XJWOCKIDOISONA-UHFFFAOYSA-N
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Description

“3-(Difluoromethoxy)picolinic acid” is a compound with the molecular formula C7H5F2NO3 . It is a derivative of picolinic acid . The compound is used in various fields of research, including agricultural and pharmaceutical.


Synthesis Analysis

The synthesis of “this compound” and its derivatives is a topic of ongoing research . The azidotrifluoromethoxylation of styrenes is one example of a synergistic trifluoromethoxylation reaction using silver and photoredox catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a picolinic acid core with a difluoromethoxy group attached . The compound has a molecular weight of 189.12 g/mol .

Scientific Research Applications

Application in Organic Light-Emitting Diodes (OLEDs)

3-(Difluoromethoxy)picolinic acid has been utilized in the synthesis of iridium(III) complexes for blue phosphorescent organic light-emitting diodes (PhOLEDs). These complexes show high thermal stability and good photoluminescence quantum yields. They have been used to achieve high external quantum efficiency and current efficiency in PhOLEDs, emitting blue light with high color purity (Cho et al., 2014); (Seo et al., 2010).

Use in Synthesis of Complexes

Research has been conducted on the acid-induced degradation of phosphorescent dopants in OLEDs based on [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)], where this compound is used. This has led to the development of new methods for synthesizing tris-heteroleptic cyclometalated iridium(III) complexes, which are otherwise challenging to prepare (Baranoff et al., 2012).

In Chemical Oxidation Studies

The compound has been involved in Gif-type oxidation studies. Specifically, iron picolinate complexes have been used to mediate the oxidation of hydrocarbons, providing insights into the generation of carbon- and oxygen-centered radicals (Kiani et al., 2000).

Applications in Optoelectronics

The synthesis of a picolinic acid derivative containing an 1,3,4-oxadiazole unit and its bicyclometalated iridium complex were developed for use in polymer light-emitting devices. This complex displayed improved optoelectronic properties, indicating potential applications in optoelectronic devices (Xiao et al., 2009).

Photophysical Studies

The photophysics of 3-hydroxy-picolinic acid, a related compound, has been investigated, highlighting the importance of proton transfer in governing the photophysics of such systems (Rode & Sobolewski, 2012).

Mechanism of Action

Target of Action

3-(Difluoromethoxy)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan . The primary targets of this compound are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to ZFPs , which leads to a change in their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .

Biochemical Pathways

The compound affects the biochemical pathways involving ZFPs. By disrupting the function of ZFPs, it can inhibit viral replication and packaging . It’s also suggested that the compound might be involved in the TGF-β1-induced epithelial–mesenchymal transformation (EMT) pathway, which plays a significant role in fibrosis .

Pharmacokinetics

Picolinic acid, from which this compound is derived, is produced in the body on a daily basis through the breakdown of tryptophan . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The compound’s action results in the inhibition of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent, as demonstrated in vitro and in vivo . It may also have potential therapeutic effects against conditions like acne vulgaris, herpes, and other viral infections .

Safety and Hazards

The safety data sheet for “3-(Difluoromethoxy)picolinic acid” indicates that the compound should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with skin and eyes should be avoided. In case of accidental release, the area should be ventilated until material pick up is complete .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Difluoromethoxy)picolinic acid are not well-studied. It’s known that picolinic acid, a related compound, interacts with various biomolecules. Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body

Cellular Effects

The cellular effects of this compound are currently unknown. Picolinic acid has been shown to exhibit broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Picolinic acid is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis

properties

IUPAC Name

3-(difluoromethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-4-2-1-3-10-5(4)6(11)12/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOCKIDOISONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211541-12-6
Record name 3-(difluoromethoxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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